

Sulfameter-13C6 CAS number and chemical structure

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Compound of Interest

Compound Name: Sulfameter-13C6

Cat. No.: B15556894

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An In-depth Technical Guide to Sulfameter-13C6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Sulfameter-13C6**, an isotopically labeled form of the long-acting sulfonamide antibiotic, Sulfameter (also known as Sulfamethoxydiazine). This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, mechanism of action, and analytical applications.

Chemical Identity and Structure

Sulfameter-13C6 is the stable isotope-labeled analogue of Sulfameter, where the six carbon atoms of the phenyl ring have been replaced with carbon-13 (¹³C) isotopes. This labeling makes it an ideal internal standard for quantitative analysis of Sulfameter in various biological matrices by mass spectrometry.

While a specific CAS (Chemical Abstracts Service) number for **Sulfameter-13C6** is not consistently reported in major chemical databases, it is available from various chemical suppliers for research purposes. The CAS number for the unlabeled parent compound, Sulfameter, is 651-06-9[1][2][3][4].

Chemical Structure of Sulfameter:

The structure of Sulfameter consists of a sulfanilamide core linked to a 5-methoxypyrimidine ring. In **Sulfameter-13C6**, the benzene ring portion of this structure is composed of ^{13}C atoms.

Table 1: Chemical and Physical Properties of Sulfameter

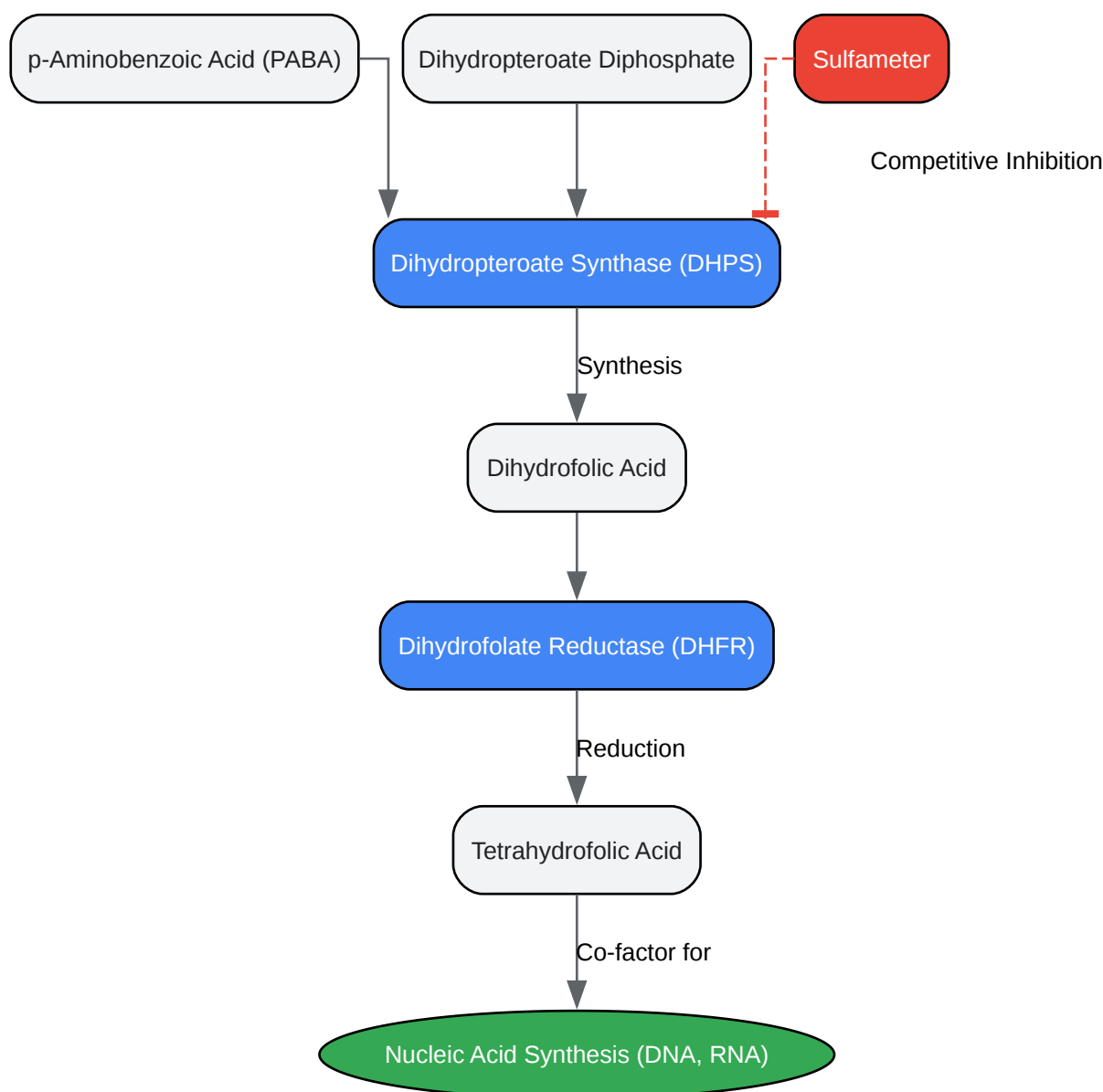
Property	Value	Reference
Molecular Formula	$\text{C}_{11}\text{H}_{12}\text{N}_4\text{O}_3\text{S}$	[1]
Molecular Weight	280.31 g/mol	
IUPAC Name	4-amino-N-(5-methoxypyrimidin-2-yl)benzenesulfonamide	
Synonyms	Sulfamethoxydiazine, Sulphamethoxydiazine, Bayrena	
Solubility in water	>42 $\mu\text{g/mL}$ (at pH 7.4)	

Mechanism of Action: Inhibition of Folate Synthesis

Sulfameter, like other sulfonamide antibiotics, exerts its bacteriostatic effect by acting as a competitive inhibitor of the enzyme dihydropteroate synthase (DHPS) in bacteria. This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid.

Tetrahydrofolic acid is an essential cofactor in the biosynthesis of purines and pyrimidines, which are the building blocks of DNA and RNA.

By mimicking the natural substrate of DHPS, para-aminobenzoic acid (PABA), Sulfameter blocks the bacterial folate synthesis pathway, thereby inhibiting bacterial growth and replication. Human cells are not affected by this mechanism as they obtain folic acid from their diet and do not possess the DHPS enzyme.



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Mechanism of action of Sulfameter.

Pharmacokinetic Properties

Sulfameter is characterized as a long-acting sulfonamide. While specific pharmacokinetic data can vary between studies and patient populations, the following table summarizes general information for sulfonamides.

Table 2: Pharmacokinetic Parameters of Sulfonamides (General)

Parameter	Description
Absorption	Generally well-absorbed orally.
Distribution	Distributed throughout body tissues.
Protein Binding	Varies among different sulfonamides.
Metabolism	Primarily metabolized in the liver, often by acetylation.
Excretion	Excreted mainly through the kidneys in the urine.
Half-life	Approximately 10 hours for a similar sulfonamide, Sulfamethoxazole.

Analytical Methodology

The primary application of **Sulfameter-13C6** is as an internal standard for the accurate quantification of Sulfameter in complex matrices such as environmental samples, food products, and biological fluids. The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry, as it corrects for matrix effects and variations in sample preparation and instrument response.

Experimental Protocol: Determination of Sulfonamides in Water by UHPLC-MS/MS

This section outlines a general procedure for the analysis of sulfonamides, including Sulfameter, in water samples using Ultra-High-Performance Liquid Chromatography-tandem Mass Spectrometry (UHPLC-MS/MS) with an internal standard like **Sulfameter-13C6**.

4.1.1. Sample Preparation (Solid-Phase Extraction - SPE)

- **Sample Collection and Preservation:** Collect water samples and add EDTA to a final concentration of 0.5 g/L. Adjust the pH to a range of 4 to 7.
- **Internal Standard Spiking:** Add an internal standard solution (containing **Sulfameter-13C6**) to the sample to a final concentration of 40 ng/L.

- Filtration: Filter the sample through a quartz membrane.
- SPE Cartridge Conditioning: Condition a BondElut PPL-SPE cartridge (500 mg, 6 mL) by passing methanol followed by pure water.
- Sample Loading: Load the pre-treated water sample onto the SPE cartridge at a flow rate of 5-10 mL/min.
- Washing: Wash the cartridge with 5 mL of pure water to remove interferences.
- Drying: Dry the cartridge under vacuum.
- Elution: Elute the trapped sulfonamides with methanol containing 2% aqueous ammonia.
- Concentration and Reconstitution: Dry the eluate under a stream of nitrogen gas at 40°C. Reconstitute the residue in a known volume of the initial mobile phase.

4.1.2. UHPLC-MS/MS Analysis

- Chromatographic Separation:
 - Column: A C18 reversed-phase column is typically used.
 - Mobile Phase: A gradient of an acidic aqueous solution (e.g., water with formic acid) and an organic solvent (e.g., acetonitrile or methanol).
 - Flow Rate: Optimized for the specific column dimensions.
 - Injection Volume: Typically 5-20 µL.
- Mass Spectrometric Detection:
 - Ionization Mode: Electrospray Ionization (ESI) in positive mode is commonly used for sulfonamides as they are readily protonated.
 - Analysis Mode: Multiple Reaction Monitoring (MRM) is employed for high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for both the analyte (Sulfameter) and the internal standard (**Sulfameter-13C6**).

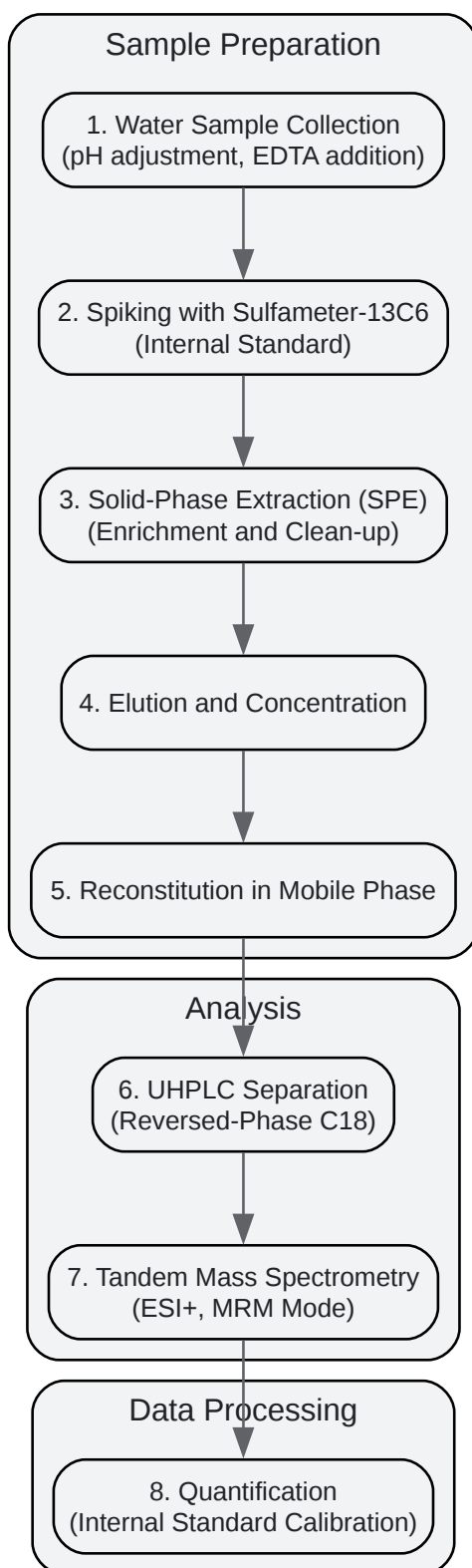
Table 3: Example MRM Transitions for Sulfameter Analysis

Compound	Precursor Ion (m/z)	Product Ion (m/z)
Sulfameter	[Value]	[Value]
Sulfameter-13C6	[Value+6]	[Value]

Note: The exact m/z values would need to be determined empirically through infusion and optimization on the specific mass spectrometer being used. The precursor ion for **Sulfameter-13C6** will be 6 Da higher than that of unlabeled Sulfameter due to the six ¹³C atoms.

4.1.3. Quantification

A calibration curve is constructed by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte in a series of calibration standards. The concentration of Sulfameter in the unknown samples is then determined from this calibration curve.



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Analytical workflow for Sulfameter.

Conclusion

Sulfameter-13C6 is an indispensable tool for the accurate and reliable quantification of the antibiotic Sulfameter in various scientific investigations. Its use as an internal standard in modern analytical techniques like UHPLC-MS/MS is crucial for obtaining high-quality data in pharmacokinetic studies, environmental monitoring, and food safety analysis. Understanding the mechanism of action of Sulfameter as a folate synthesis inhibitor provides the basis for its application as an antibacterial agent and for further research in drug development.

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